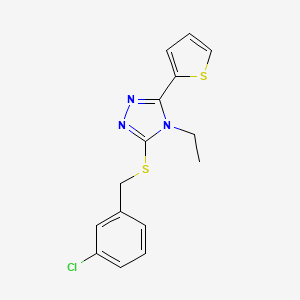
2,4-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C14H10Cl3N3S and a molecular weight of 358.679 g/mol This compound is known for its unique structure, which combines a dichlorobenzaldehyde moiety with a chlorophenyl thiosemicarbazone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 2,4-dichlorobenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the condensation reaction, leading to the formation of the desired thiosemicarbazone compound. The reaction can be represented as follows:
2,4-Dichlorobenzaldehyde+N-(3-chlorophenyl)thiosemicarbazide→2,4-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as maintaining reaction purity and optimizing yield, would apply.
化学反応の分析
Types of Reactions
2,4-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The chlorinated aromatic rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the aromatic rings.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
2,4-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism by which 2,4-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone exerts its effects is primarily through its interaction with biological molecules. The thiosemicarbazone group can chelate metal ions, which is crucial in its antimicrobial activity. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their function and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2,3-Dichlorobenzaldehyde N-(4-fluorophenyl)thiosemicarbazone: Similar structure but with different substituents, leading to varied chemical properties.
2,4-Dichlorobenzaldehyde N-(4-methylphenyl)thiosemicarbazone: Another analog with a methyl group instead of a chlorine atom.
Uniqueness
2,4-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to its specific combination of dichlorobenzaldehyde and chlorophenyl thiosemicarbazone groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in specialized research applications.
特性
CAS番号 |
764653-29-4 |
|---|---|
分子式 |
C14H10Cl3N3S |
分子量 |
358.7 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-3-[(E)-(2,4-dichlorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H10Cl3N3S/c15-10-2-1-3-12(6-10)19-14(21)20-18-8-9-4-5-11(16)7-13(9)17/h1-8H,(H2,19,20,21)/b18-8+ |
InChIキー |
JCIWGDMVULAHHY-QGMBQPNBSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NN=CC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12013085.png)
![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013088.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12013093.png)
![N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013110.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B12013116.png)
![2-methylpropyl 2-{2-(3-bromophenyl)-3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013118.png)


![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013136.png)
![4-Bromo-2-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12013139.png)
![5-[4-(dimethylamino)phenyl]-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12013143.png)
![N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013153.png)
